molecular formula C16H15ClN2O3S B2576492 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol CAS No. 1432436-37-7

2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol

Cat. No. B2576492
CAS RN: 1432436-37-7
M. Wt: 350.82
InChI Key: MUHIKQWLPNPIHD-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol (CMDBT) is a novel compound that has been studied for its potential applications in scientific research. CMDBT is an organosulfur compound, which is formed from the reaction of 4-chloro-2-methylphenol and 1,1-dioxido-1,2-benzothiazole. This compound has been studied for its ability to act as an inhibitor of various enzymes, including cytochrome P450 and tyrosinase. Furthermore, CMDBT has been explored for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Microbial Studies

A study by Patel and Agravat (2007) on the synthesis of new pyridine derivatives, including structures related to 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol, revealed their application in microbial studies. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing variable effectiveness against different strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity of Novel Heterocycles

Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives and assessed their antimicrobial properties. The compounds demonstrated broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. The study underscores the potential use of these compounds, including those related to this compound, in treating microbial infections (Padalkar et al., 2014).

Catalysis in Synthesis of Benzothiazoles

Research by Mathapati et al. (2021) on the efficient synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, including structures akin to this compound, used fluorophosphoric acid as a catalyst. This method offers advantages such as shorter reaction times, simple work-up, and high yields, showcasing the compound's role in facilitating chemical synthesis (Mathapati et al., 2021).

properties

IUPAC Name

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methylanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-11-10-12(17)6-7-14(11)19(8-9-20)16-13-4-2-3-5-15(13)23(21,22)18-16/h2-7,10,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHIKQWLPNPIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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